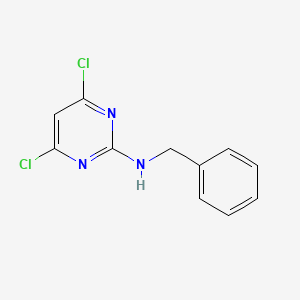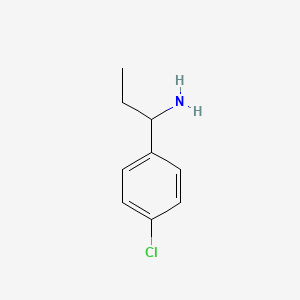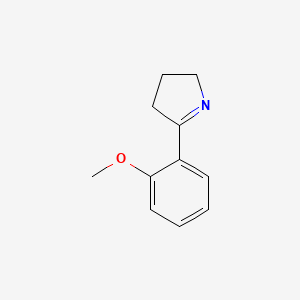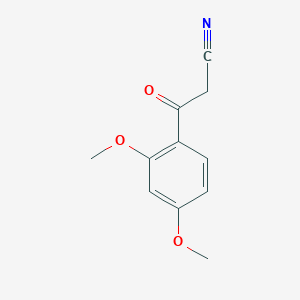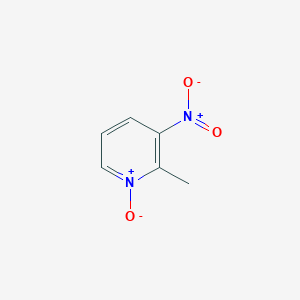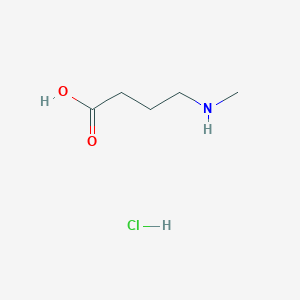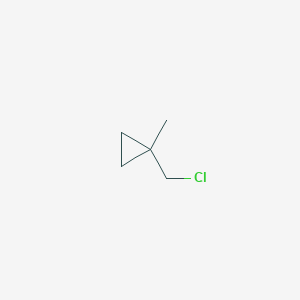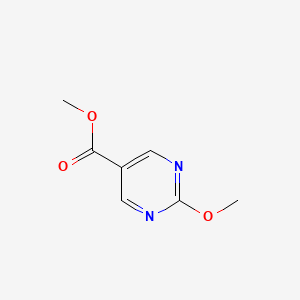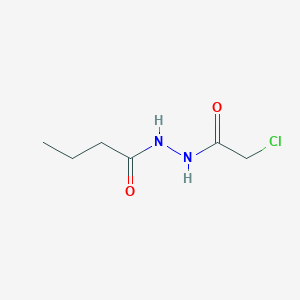
N'-(2-氯乙酰基)丁酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular formula of N’-(2-chloroacetyl)butanohydrazide is C6H11ClN2O2 . Its average mass is 178.617 Da, and its mono-isotopic mass is 178.050903 Da .Chemical Reactions Analysis
While specific chemical reactions involving N’-(2-chloroacetyl)butanohydrazide are not detailed in the available resources, related compounds such as cyanoacetamides are known to react with common bidentate reagents to form a variety of heterocyclic compounds .科学研究应用
Organic & Biomolecular Chemistry
Application Summary
This compound is used in the selective thioether macrocyclization of peptides. The process involves peptides with an N-terminal 2-chloroacetyl group and competing cysteine residues, which is significant in the synthesis of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .
Experimental Procedures
The method extensively studies the mode of thioether macrocyclization with an N-terminal 2-chloroacetyl group. The strategy leads to designated formation of specific peptide structures through controlled reactions .
Results & Outcomes
The outcomes include the successful formation of the desired bicyclic peptides, which are crucial for further biochemical applications and research within organic chemistry .
Polymer Science
Application Summary
“N’-(2-chloroacetyl)butanohydrazide” is utilized in creating water-soluble hyperbranched poly(N,N-ethylidenebis(N-2-chloroacetyl acrylamide))s (HPECA) via atom transfer radical polymerization/self-condensing vinyl polymerization .
Experimental Procedures
The procedure involves an activation system with alkyl chlorine/CuCl/2,2-bipyridine, which effectively suppresses gelation formation. The monomer can form HPECA in a controlled polymerization environment .
Results & Outcomes
The results indicated a conversion rate of 67%, with a molecular weight of ( M_w = 13.2 \times 10^4 ), and a degree of branching of 64% at specific reaction conditions .
Synthetic Organic Chemistry
Application Summary
This compound is involved in the synthesis and reactions of various organic molecules, particularly in creating atropisomers of N-acetyl and N-(2-chloroacetyl)-N-[(2E)-1-methylbut-2-en-1-yl]-2-iodoanilines .
Experimental Procedures
The synthesis involves the reaction of N-(1-methylbut-2-en-1-yl)-2-iodaniline with acetic anhydride or chloroacetyl chloride, resulting in a mixture of syn- and anti-atropisomers . Further reactions, such as ozonolysis followed by reduction with dimethyl sulfide, are employed to obtain specific atropisomeric aldehydes .
Results & Outcomes
The process yields a mixture of atropisomers in a specific ratio, which is significant for the development of new organic compounds with potential applications in pharmaceuticals and materials science .
Peptide Chemistry
Application Summary
“N’-(2-chloroacetyl)butanohydrazide” plays a crucial role in peptide chemistry, particularly in the selective thioether macrocyclization of peptides with competing cysteine residues .
Experimental Procedures
The compound is used to study the mode of thioether macrocyclization, leading to strategies for the formation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .
Results & Outcomes
The research has led to designated formation strategies for specific peptide structures, which are important for biochemical applications and further research within peptide chemistry .
Polymer Chemistry
Application Summary
In polymer chemistry, the compound is used to form water-soluble hyperbranched poly(N,N-ethylidenebis(N-2-chloroacetyl acrylamide))s (HPECA) through atom transfer radical polymerization/self-condensing vinyl polymerization .
Experimental Procedures
The monomer forms HPECA in the presence of an alkyl chlorine/CuCl/2,2-bipyridine activation system, which effectively suppresses gelation formation .
Results & Outcomes
The resulting polymers have specific properties such as water solubility, which is beneficial for various applications in polymer chemistry .
安全和危害
属性
IUPAC Name |
N'-(2-chloroacetyl)butanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-2-3-5(10)8-9-6(11)4-7/h2-4H2,1H3,(H,8,10)(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXONCAZWBHHWPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266131 |
Source


|
| Record name | Butanoic acid, 2-(2-chloroacetyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)butanohydrazide | |
CAS RN |
38090-73-2 |
Source


|
| Record name | Butanoic acid, 2-(2-chloroacetyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38090-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-(2-chloroacetyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

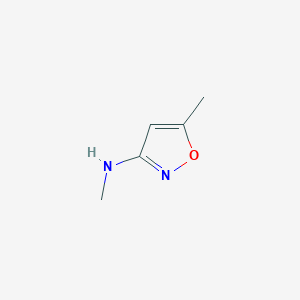

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)
![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)
![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)
